Bopindolol malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

β-Adrenoceptor Antagonist with Partial Agonist Activity

Bopindolol malonate acts as a β-adrenergic receptor antagonist, meaning it blocks the binding of natural hormones like adrenaline (epinephrine) to β-ARs. However, unlike a pure antagonist, bopindolol malonate also exhibits some partial agonist activity. This means it can weakly activate the β-ARs on its own to a lesser extent than the natural hormones []. This unique property allows researchers to probe the specific functions of β-AR subtypes and their role in various physiological processes.

Applications in β-AR Research

The ability to both block and partially activate β-ARs makes bopindolol malonate a versatile tool in β-AR research. Here are some specific applications:

Understanding β-AR Subtype Function

β-ARs exist in different subtypes (β1, β2, β3) with distinct tissue distribution and functions. Bopindolol malonate, with its selectivity for specific β-AR subtypes, can help researchers differentiate the roles of each subtype in various organs and tissues [].

Investigating β-AR Signaling Pathways

By blocking or partially activating β-ARs, bopindolol malonate allows researchers to study the downstream signaling pathways triggered by β-AR stimulation. This can provide insights into how β-ARs regulate cellular processes like heart rate, blood vessel contraction, and metabolism [].

Disease Modeling

β-AR dysfunction is implicated in various cardiovascular diseases. Bopindolol malonate can be used to model these conditions by manipulating β-AR activity in cell cultures or animal models. This can aid in developing new therapeutic strategies targeting β-AR signaling [].

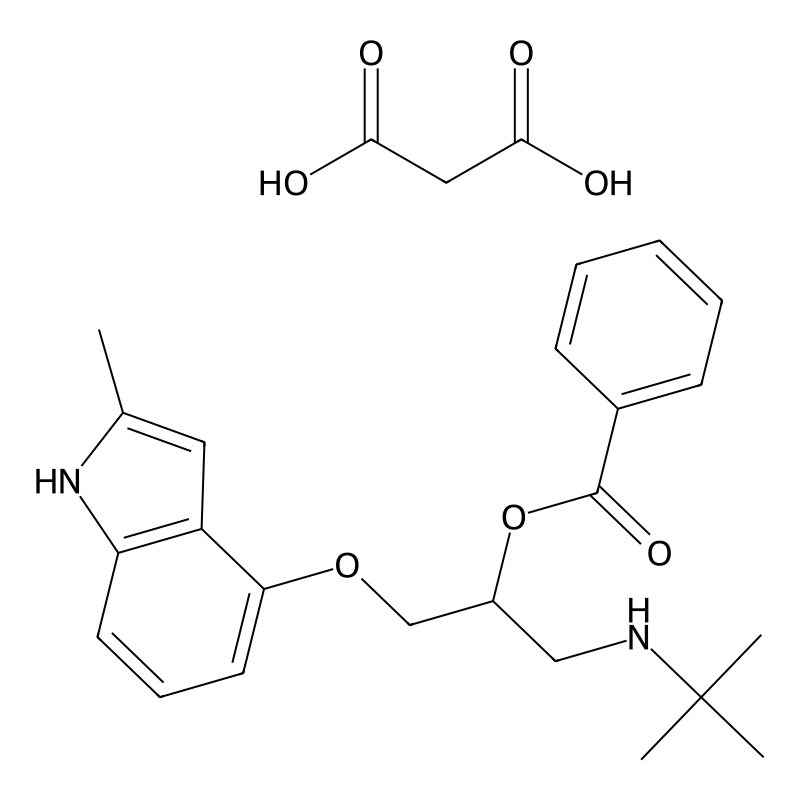

Bopindolol malonate is a chemical compound that serves as a prodrug for the beta-adrenergic antagonist, pindolol. Its chemical formula is C26H32N2O7, and it is classified as a small molecule with an average molecular weight of approximately 480.55 g/mol. The compound is known for its ability to non-selectively block beta-1 and beta-2 adrenergic receptors, which are critical components of the autonomic nervous system responsible for regulating cardiovascular functions such as heart rate and blood pressure .

The primary biological activity of bopindolol malonate is its role as a beta-adrenergic receptor antagonist. By blocking these receptors, it inhibits the actions of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. Additionally, bopindolol exhibits intrinsic sympathomimetic activity, which means it can partially activate beta receptors while simultaneously blocking them. This unique characteristic allows it to mitigate some adverse effects typically associated with non-selective beta-blockers, such as bradycardia .

The synthesis of bopindolol malonate involves several steps:

- Formation of Pindolol: The initial step includes synthesizing pindolol through a series of reactions involving appropriate starting materials such as aromatic compounds.

- Esterification: The next step involves reacting pindolol with malonic acid or its derivatives to form bopindolol malonate through esterification processes.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications .

Bopindolol malonate has potential applications in treating various cardiovascular conditions due to its beta-blocking properties. It may be utilized in managing hypertension, angina pectoris, and certain types of arrhythmias. Additionally, its unique pharmacological profile could make it beneficial in treating anxiety disorders where sympathetic nervous system activity plays a role .

Studies on bopindolol malonate have demonstrated its interactions with various biological systems:

- Beta-Adrenergic Receptors: It has been shown to effectively block both beta-1 and beta-2 adrenergic receptors, influencing cardiovascular responses.

- Renin-Angiotensin System: By inhibiting renin production via beta-2 receptor blockade, bopindolol malonate indirectly affects the renin-angiotensin-aldosterone system, contributing to its antihypertensive effects .

- Drug Interactions: Research indicates that concurrent use with other antihypertensive agents may lead to additive effects on blood pressure reduction.

Several compounds share structural and functional similarities with bopindolol malonate:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Pindolol | Beta-blocker | Non-selective antagonist with intrinsic sympathomimetic activity. |

| Propranolol | Beta-blocker | Non-selective antagonist; used for anxiety and hypertension. |

| Atenolol | Beta-1 selective | Primarily blocks beta-1 receptors; less bronchoconstriction risk. |

| Metoprolol | Beta-1 selective | Commonly used for hypertension; fewer side effects on bronchial function. |

Bopindolol malonate stands out due to its dual action as both an antagonist and partial agonist at beta receptors, offering a unique therapeutic profile compared to other traditional beta-blockers that predominantly act as pure antagonists .

Bopindolol malonate represents a sophisticated prodrug design that combines the cardiovascular therapeutic benefits of pindolol with enhanced pharmacokinetic properties through chemical modification. The synthetic pathway optimization for this compound involves multiple strategic considerations that address both chemical feasibility and pharmaceutical manufacturing requirements.

The core synthetic strategy for bopindolol malonate centers on the benzoyl ester prodrug approach, where the active metabolite 4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole is chemically masked to improve its bioavailability and duration of action [1] [2]. The primary synthetic route involves the sequential construction of the indole nucleus followed by strategic functionalization and esterification reactions.

The foundational synthetic pathway begins with 4-hydroxy-2-methylindole as the key starting material [3]. This indole derivative undergoes alkylation with epichlorohydrin in the presence of a strong base to generate the oxirane intermediate 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole [3]. The subsequent nucleophilic ring-opening reaction with tert-butylamine yields the crucial secondary alcohol intermediate 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole [3]. The final esterification step involves treatment with benzoic anhydride in the presence of hexamethylphosphoric acid triamide to complete the synthesis of bopindolol [3].

Optimization of this synthetic route has focused on improving yields and reducing the formation of undesired side products. The epoxide ring-opening reaction represents a critical step where selectivity must be carefully controlled to prevent formation of regioisomers. Temperature control and the choice of base system significantly influence the regioselectivity of this transformation. Studies have demonstrated that performing the reaction at controlled temperatures with careful monitoring of reaction progress can achieve yields exceeding 80% for the desired regioisomer [3].

The esterification reaction presents another optimization challenge, as the formation of the benzoyl ester must proceed without significant side reactions such as over-acylation or degradation of the sensitive indole nucleus. The use of hexamethylphosphoric acid triamide as a reaction promoter has proven effective, though alternative coupling reagents have been investigated to address safety concerns associated with this compound [4].

Alternative synthetic approaches have been explored to address scalability concerns. These include the investigation of Steglich-type esterification conditions using dicyclohexylcarbodiimide and dimethylaminopyridine catalysis [4]. However, these methods face challenges related to the formation of difficult-to-remove dicyclohexylurea byproducts and potential purification complications [4].

The optimization of reaction conditions has revealed that the choice of solvent system significantly impacts both yield and product purity. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have shown superior performance compared to chlorinated solvents, though environmental and safety considerations favor the development of alternative solvent systems [4].

Recent investigations into enzymatic synthesis approaches have shown promise for certain steps in the synthetic pathway. Lipase-catalyzed esterification reactions have demonstrated potential for improving selectivity and reducing harsh reaction conditions, though the economic viability of such approaches requires further evaluation for industrial-scale implementation [5].

The development of continuous flow synthetic methodologies represents an emerging area of optimization. Continuous flow reactors offer advantages in terms of heat and mass transfer, reaction control, and potential for automation. Preliminary studies have indicated that the epoxide ring-opening reaction can be successfully performed under continuous flow conditions with improved temperature control and reduced reaction times [6].

Quality control considerations have driven the development of improved analytical methods for monitoring synthetic intermediates and final product purity. High-performance liquid chromatography methods have been optimized to detect and quantify potential impurities, including unreacted starting materials, side products from competing reactions, and degradation products [7].

The formation of the malonate salt presents additional optimization opportunities. The choice of crystallization conditions, solvent systems, and temperature profiles significantly impacts the physical properties of the final pharmaceutical compound, including particle size distribution, polymorphic form, and stability characteristics [7].

Prodrug Activation Mechanisms

The prodrug activation mechanism of bopindolol malonate represents a carefully designed enzymatic conversion system that transforms the pharmacologically inactive ester into the therapeutically active metabolite. This activation process is fundamental to the compound's therapeutic efficacy and involves multiple enzymatic pathways that ensure controlled drug release and sustained pharmacological activity.

Bopindolol malonate functions as an ester prodrug that undergoes hydrolytic activation through carboxylesterase-mediated biotransformation [8] [1]. The primary activation pathway involves the enzymatic cleavage of the benzoyl ester linkage, which releases benzoic acid and generates the active metabolite 4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole, designated as compound 18-502 [8] [1] [2]. This metabolite represents the primary pharmacologically active species responsible for the compound's beta-adrenergic receptor antagonist activity.

The initial hydrolysis reaction is catalyzed by carboxylesterases, which are widely distributed throughout mammalian tissues with particularly high concentrations in the liver, small intestine, and plasma [9] [10]. These enzymes demonstrate broad substrate specificity and are capable of hydrolyzing various ester bonds, making them ideal for prodrug activation. The enzymatic hydrolysis follows Michaelis-Menten kinetics, with the rate of activation dependent on both enzyme concentration and substrate affinity [10].

Following the initial esterase-mediated cleavage, the resulting active metabolite 18-502 undergoes further biotransformation to generate a secondary metabolite designated as compound 20-785, identified as 4-(3-tert-butylaminopropoxy)-2-carboxyl indole [8] [1] [2]. This secondary metabolite also demonstrates beta-adrenergic receptor antagonist activity, though with reduced potency compared to the primary metabolite [2]. The formation of this secondary metabolite involves oxidative metabolism, likely mediated by cytochrome P450 enzymes, though the specific enzymatic pathways responsible for this transformation require further characterization.

Radioligand binding assays have established the relative potencies of these metabolites, demonstrating that compound 18-502 exhibits higher binding affinity than the parent bopindolol compound, which in turn shows greater potency than the secondary metabolite 20-785 [2]. This pharmacological profile indicates that the prodrug design successfully generates a more potent active metabolite while maintaining sustained activity through the formation of the secondary active compound.

The tissue distribution of carboxylesterase activity significantly influences the site-specific activation of bopindolol malonate. Hepatic carboxylesterases, particularly carboxylesterase 1 and carboxylesterase 2, play dominant roles in the systemic activation of ester prodrugs [9]. These enzymes demonstrate different substrate specificities and tissue distributions, with carboxylesterase 1 showing higher activity toward larger ester substrates and carboxylesterase 2 demonstrating preference for smaller ester compounds [9].

Intestinal carboxylesterases contribute to first-pass activation of orally administered bopindolol malonate, potentially influencing the bioavailability and onset of pharmacological activity [9]. Studies with model ester compounds have demonstrated that intestinal carboxylesterases can contribute significantly to the overall activation process, with the jejunum showing higher enzymatic activity compared to other intestinal segments [9].

The activation kinetics of bopindolol malonate demonstrate biphasic characteristics, reflecting the sequential nature of the metabolic pathway. The initial rapid phase corresponds to the esterase-mediated hydrolysis, while the slower secondary phase reflects the oxidative conversion to the secondary metabolite [2]. This biphasic activation profile contributes to the sustained duration of pharmacological activity observed with bopindolol malonate administration.

Species differences in carboxylesterase expression and activity can significantly impact the activation profile of bopindolol malonate. Human carboxylesterases demonstrate different substrate specificities compared to those found in commonly used laboratory animal species, necessitating careful consideration of these differences when extrapolating preclinical findings to human therapeutic applications [9].

The pH dependency of the activation process represents another important mechanistic consideration. Carboxylesterases generally demonstrate optimal activity at physiological pH values, though their stability and activity can be influenced by local pH variations encountered in different tissue environments [10]. The relatively neutral pH optimum of these enzymes supports the effective activation of bopindolol malonate under normal physiological conditions.

Competitive inhibition of carboxylesterases by other ester-containing compounds can potentially influence the activation rate of bopindolol malonate. This consideration becomes particularly relevant in polypharmacy situations where multiple ester prodrugs or ester-containing compounds may compete for the same enzymatic pathways [11].

The development of resistance to esterase-mediated activation represents a potential limitation of this prodrug approach, though such resistance has not been documented with bopindolol malonate. The broad distribution and high capacity of carboxylesterase systems generally provide robust activation mechanisms that are less susceptible to saturation or inhibition under normal therapeutic conditions [10].

Industrial-Scale Manufacturing Challenges

The industrial-scale manufacturing of bopindolol malonate presents numerous technical and economic challenges that significantly impact the feasibility and cost-effectiveness of commercial production. These challenges span multiple aspects of pharmaceutical manufacturing, from raw material sourcing and synthetic scalability to purification processes and quality control requirements.

One of the primary manufacturing challenges involves the scalability of the ester formation reaction. The benzoyl esterification step requires careful control of reaction conditions to prevent degradation of the sensitive indole nucleus and formation of unwanted side products [4]. At industrial scale, maintaining uniform temperature distribution and efficient mixing becomes critical to ensure consistent product quality. The use of hexamethylphosphoric acid triamide as a coupling promoter presents significant safety and environmental concerns due to its carcinogenic potential, necessitating the development of alternative reaction conditions or specialized containment systems [4].

The purification of bopindolol malonate represents another significant manufacturing challenge. The compound's ester functionality makes it susceptible to hydrolysis during processing, particularly under elevated temperature or extreme pH conditions [12] [13]. Industrial-scale purification must be designed to minimize exposure to conditions that could promote premature ester cleavage while achieving the high purity standards required for pharmaceutical applications.

Crystallization optimization presents complex challenges related to polymorphism control and particle size distribution. The malonate salt formation requires precise control of crystallization conditions, including temperature profiles, seeding strategies, and solvent selection, to ensure consistent physical properties and bioavailability [7]. Scale-up of crystallization processes often reveals complications not apparent at laboratory scale, including issues with heat and mass transfer, nucleation control, and crystal habit modification.

Solvent selection and recovery represent significant economic and environmental considerations in industrial manufacturing. Many of the solvents traditionally used in bopindolol synthesis, including dimethylformamide and dichloromethane, face increasing regulatory scrutiny due to environmental and safety concerns [4]. The development of alternative solvent systems that maintain reaction efficiency while meeting environmental standards requires extensive optimization and validation.

The stability of bopindolol malonate during manufacturing and storage presents ongoing challenges. The ester bond susceptibility to hydrolysis necessitates careful control of moisture content, temperature, and pH throughout the manufacturing process [12]. Long-term storage stability studies have revealed the need for specialized packaging and storage conditions to prevent degradation, adding complexity and cost to the manufacturing process.

Quality control and analytical method development present unique challenges for ester prodrugs. The development of stability-indicating analytical methods requires separation and quantification of the parent compound, active metabolites, and potential degradation products [7]. High-performance liquid chromatography methods must be optimized to detect low levels of impurities while maintaining acceptable analysis times for routine quality control applications.

The economics of ester prodrug manufacturing involve complex considerations related to raw material costs, processing complexity, and yield optimization. The multi-step synthesis pathway introduces multiple opportunities for yield loss, and even small improvements in individual step yields can significantly impact overall manufacturing economics [14]. The cost of specialized equipment for handling sensitive intermediates and maintaining controlled environments adds to capital investment requirements.

Regulatory compliance presents additional manufacturing challenges, particularly related to Good Manufacturing Practice requirements for pharmaceutical production. The handling of potentially carcinogenic reagents requires specialized containment systems and worker protection measures that increase both capital and operational costs [15]. Environmental discharge regulations require sophisticated waste treatment systems to handle organic solvents and chemical byproducts.

Process analytical technology implementation has shown promise for addressing some manufacturing challenges through real-time monitoring and control of critical process parameters. In-line spectroscopic methods can provide immediate feedback on reaction progress and product quality, enabling more precise control of manufacturing conditions [15]. However, the implementation of such systems requires significant investment in equipment and method development.

The development of continuous manufacturing processes represents an emerging approach to addressing some traditional batch processing limitations. Continuous flow reactors can provide improved heat and mass transfer, more consistent reaction conditions, and potentially higher yields [6]. However, the complexity of the bopindolol synthesis pathway, with its multiple reaction steps and purification requirements, presents challenges for continuous process implementation.

Supply chain considerations add another layer of complexity to industrial manufacturing. The sourcing of high-quality starting materials, particularly specialized indole derivatives, requires established relationships with reliable suppliers and robust quality assurance programs [15]. Disruptions in the supply chain can significantly impact manufacturing schedules and costs.

Waste management and environmental compliance represent ongoing challenges in industrial-scale production. The generation of organic waste streams, including unreacted starting materials, byproducts, and spent solvents, requires sophisticated treatment and disposal systems [15]. Increasingly stringent environmental regulations continue to drive the need for cleaner manufacturing processes and waste minimization strategies.

The validation of scaled-up processes requires extensive documentation and testing to demonstrate consistency and reliability of the manufacturing process. Process validation studies must demonstrate that the scaled-up process consistently produces material meeting all quality specifications, a requirement that can be particularly challenging for complex multi-step synthetic processes [15].

Technology transfer from development laboratories to manufacturing facilities presents additional challenges related to equipment differences, scale effects, and process robustness. Differences in mixing efficiency, heat transfer characteristics, and residence time distributions between laboratory and industrial equipment can significantly impact process performance and product quality [15].

β-Adrenoceptor Antagonism Mechanism

Bopindolol malonate exhibits a distinctive dual mechanism of β-adrenoceptor antagonism that differentiates it from conventional β-blockers. The compound demonstrates concentration-dependent antagonism patterns, functioning as a competitive antagonist at lower concentrations and transitioning to noncompetitive antagonism at higher concentrations [1] [2].

At low concentrations (10⁻⁹ to 10⁻⁸ mol/L), bopindolol malonate produces parallel rightward shifts of isoprenaline concentration-response curves, characteristic of competitive antagonism [1]. However, at higher concentrations (10⁻⁷ mol/L), the compound produces nonparallel rightward shifts with reduced maximum responses, indicating noncompetitive antagonism with pD₂ values of 7.57 at 0 minutes after washout [1] [2].

The slow dissociation kinetics represent a fundamental aspect of bopindolol malonate's antagonism mechanism. Unlike easily reversible β-adrenoceptor antagonists such as propranolol and pindolol, bopindolol malonate exhibits prolonged receptor occupancy with dissociation half-lives exceeding 240 minutes [1] [3] [2]. This slow dissociation property contributes to the compound's extended duration of action, with β-blocking effects persisting for more than 24 hours after administration [4] [5].

The compound's intrinsic sympathomimetic activity (ISA) adds another layer of complexity to its antagonism mechanism. Bopindolol malonate demonstrates partial agonist activity at β-adrenoceptors, producing submaximal receptor activation while simultaneously blocking the effects of endogenous catecholamines [6] [7] [8]. This ISA property results in less pronounced resting bradycardia compared to β-blockers without partial agonist activity [8].

Membrane stabilizing activity represents an additional mechanism contributing to bopindolol malonate's pharmacological profile. The compound exhibits potent membrane-stabilizing effects, with IC₅₀ values of 1.8 μM for inhibition of hydrogen peroxide-induced lipid peroxidation in liver microsomes [9] [10]. This membrane stabilization contributes to the compound's antioxidant properties and may provide cardioprotective benefits beyond β-adrenoceptor antagonism [10].

| Property | Value | Reference |

|---|---|---|

| Competitive Antagonism pD₂ | 7.57 | [1] [2] |

| Noncompetitive Antagonism Threshold | 10⁻⁷ mol/L | [1] [2] |

| Slow Dissociation Half-life | >240 minutes | [1] [3] [2] |

| Intrinsic Sympathomimetic Activity | Present (weak) | [6] [7] [8] |

| Membrane Stabilizing IC₅₀ | 1.8 μM | [9] [10] |

| Duration of Action | >24 hours | [4] [5] |

Selectivity Profiles for β₁/β₂ Subtypes

Bopindolol malonate demonstrates non-selective β-adrenoceptor antagonism with minimal discrimination between β₁ and β₂ receptor subtypes. Radioligand binding studies reveal pKᵢ values of 7.44 for β₁-adrenoceptors and 7.33 for β₂-adrenoceptors, yielding a selectivity ratio of 0.98, indicating essentially equal affinity for both receptor subtypes [11] [12] [13].

The compound's lack of β₁/β₂ selectivity contrasts with traditional β₁-selective antagonists such as atenolol and metoprolol. Comparative binding studies demonstrate that bopindolol malonate exhibits higher affinity for β₂-adrenoceptors than many compounds traditionally classified as β₁-selective [14]. This non-selectivity pattern extends to pharmacological assessments, where bopindolol malonate shows equivalent antagonistic potencies at both β₁ and β₂ receptors in functional assays [11].

Low affinity for β₃-adrenoceptors represents a distinguishing feature of bopindolol malonate's selectivity profile. The compound demonstrates minimal binding to β₃-adrenoceptor subtypes, effectively limiting its pharmacological actions to β₁ and β₂ receptors [6] [7]. This selectivity pattern reduces potential interactions with metabolic processes primarily mediated by β₃-adrenoceptors.

The active metabolites of bopindolol malonate exhibit enhanced potency while maintaining non-selective binding profiles. Metabolite 18-502 demonstrates significantly higher affinity for both β₁ and β₂ receptors, with pKᵢ values of 9.53 and 9.48, respectively [15] [16]. This metabolite shows approximately 100-fold greater potency than the parent compound while preserving the non-selective binding characteristics. Metabolite 20-785 exhibits moderate affinity with pA₂ values of 7.44 for β₁ and 7.58 for β₂ receptors [15] [16].

Comparative selectivity analysis reveals that bopindolol malonate's binding profile differs substantially from other β-adrenoceptor antagonists. While compounds like bisoprolol demonstrate 14-fold β₁-selectivity and timolol shows 26-fold β₂-selectivity, bopindolol malonate maintains equilibrium binding to both receptor subtypes [14]. This non-selective profile contributes to the compound's cardiovascular and respiratory effects.

| Receptor Subtype | Bopindolol pKᵢ | Metabolite 18-502 pKᵢ | Metabolite 20-785 pKᵢ | Reference |

|---|---|---|---|---|

| β₁-Adrenoceptor | 7.44 | 9.53 | 7.44 | [11] [15] [16] |

| β₂-Adrenoceptor | 7.33 | 9.48 | 7.58 | [11] [15] [16] |

| β₃-Adrenoceptor | Low affinity | Low affinity | Low affinity | [6] [7] |

| Selectivity Ratio (β₂/β₁) | 0.98 | 0.99 | 1.04 | [11] [14] |

Hemodynamic Modulation Pathways

Bopindolol malonate exerts complex hemodynamic effects through multiple pathways involving β-adrenoceptor blockade, intrinsic sympathomimetic activity, and membrane stabilization. The compound's hemodynamic profile demonstrates biphasic cardiovascular responses characterized by initial negative chronotropic and inotropic effects followed by adaptive mechanisms that preserve cardiac output [4] [5].

Cardiac rate and contractility modulation occurs through selective β₁-adrenoceptor antagonism in myocardial tissue. Initial administration produces a 12% reduction in cardiac output and 11% decrease in heart rate within the first 24 hours [4]. However, the compound's intrinsic sympathomimetic activity prevents excessive bradycardia, maintaining heart rate at levels that preserve hemodynamic stability [5] [8]. The partial agonist activity results in less pronounced negative chronotropic effects compared to β-blockers without ISA [8].

Vascular resistance pathways involve complex interactions between β₂-adrenoceptor blockade and vasodilatory mechanisms. Initial administration increases systemic vascular resistance, but this effect reverses within 3-4 hours as mean arterial pressure begins to decline [4]. The compound produces a 12% reduction in systemic vascular resistance at 24 hours post-administration, indicating activation of compensatory vasodilatory pathways [4]. This biphasic vascular response contributes to the compound's antihypertensive efficacy while minimizing peripheral vasoconstriction.

Renin-angiotensin system modulation represents a critical pathway in bopindolol malonate's hemodynamic effects. The compound inhibits renin secretion through β₁-adrenoceptor blockade in the juxtaglomerular apparatus, reducing angiotensin II and aldosterone production [12] [13]. This mechanism contributes to long-term blood pressure reduction and sodium-water balance regulation [17]. The inhibition of renin secretion provides sustained antihypertensive effects that persist beyond the compound's direct β-blocking actions.

Myocardial oxygen consumption pathways involve coordinated reductions in heart rate, contractility, and afterload. Rate-pressure product decreases by 30% at 24 hours after atenolol administration, while bopindolol malonate produces less pronounced but sustained reductions in myocardial oxygen demand [5]. The compound's membrane stabilizing activity provides additional cardioprotective effects through antioxidant mechanisms and free radical scavenging [10].

Adaptive hemodynamic responses develop through the compound's unique pharmacological profile. Unlike conventional β-blockers, bopindolol malonate demonstrates positive inotropic effects that counteract the negative inotropic consequences of β₁-blockade [5]. This results in enhanced fractional shortening, ejection fraction, and maximum velocity of fiber shortening, contributing to preserved cardiac function during chronic therapy [5].

| Hemodynamic Parameter | Initial Response | 24-Hour Response | Mechanism | Reference |

|---|---|---|---|---|

| Heart Rate | -11% | Normalized | ISA compensation | [4] [5] |

| Cardiac Output | -12% | Normalized | ISA + positive inotropy | [4] [5] |

| Mean Arterial Pressure | Initial increase | -12% | Vascular adaptation | [4] |

| Systemic Vascular Resistance | Initial increase | -12% | β₂-mediated vasodilation | [4] |

| Rate-Pressure Product | Reduced | Sustained reduction | β₁-blockade | [5] |

| Myocardial Oxygen Consumption | Reduced | Sustained reduction | Multiple pathways | [5] |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Pictograms

Irritant

Wikipedia

Dates

2: Meireles J, Sklenárová H, Satínský D, Solich P, Araújo AN, Montenegro MC.

3: Satínský D, Sklenárová H, Huclová J, Karlícek R. Determination of bopindolol

4: Kruk I, Michalska T, Kladna A, Aboul-Enein HY. Spin trapping study of reactive

5: Urbánek M, Pospísilová M, Polásek M. Determination of bopindolol in

6: Nagatomo T, Hosohata Y, Ohnuki T, Nakamura T, Hattori K, Suzuki J, Ishiguro M.

7: Nakamura T, Suzuki A, Ohnuki T, Hattori K, Watanabe K, Kurose H, Nagao T,

8: Hattori K, Suzuki J, Hosohata Y, Ohnuki T, Nakamura T, Watanabe K, Muramatsu

9: Hattori K, Ishiguro M, Ohnuki T, Nakamura T, Muramatsu I, Nagatomo T.

10: Hosohata Y, Hattori K, Shen Y, Okuyama M, Kaneko H, Ohnuki T, Suzuki J,

11: Aboul-Enein HY, Kruk I, Lichszteld K. Chemiluminescence accompanying

12: Bagatin J, Sardelić S, Pivac N, Polić S, Ljutic D, Rakic D, Naranca M, Bojić

13: Nagatomo T, Ishiguro M, Ohnuki T, Hattori K, Hosohata Y, Takatsu N, Katayama

14: Nagatomo T, Hosohata Y, Ohnuki T, Suzuki J. [Pharmacological characteristics

15: Hosohata Y, Sasaki K, Maruyama K, Ohnuki T, Hattori K, Suzuki J, Watanabe K,

16: Widimský J, Lánská V, Hulínský V, Balazovjech I, Havlík V, Havránek P, Kroupa

17: Hosohata Y, Sasaki K, Shen Y, Hattori K, Suzuki J, Nagatomo T. Bopindolol is

18: Hosohata Y, Sasaki K, Suzuki M, Karakisawa Y, Maruyama K, Tsuchihashi H,

19: Aniya Y, Fong KF, Naito A, Sakanashi M. Antioxidative action of the

20: Hosohata Y, Suzuki M, Karakisawa Y, Maruyama K, Nagatomo T. The affinity of